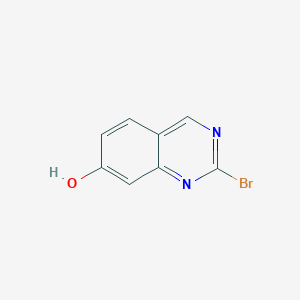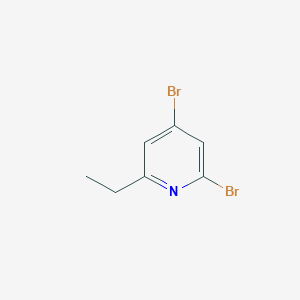
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its yellow solid appearance and its solubility in common organic solvents such as ether, benzene, and methanol . It belongs to the class of anthraquinones, which are known for their diverse chemical reactivity and applications in various fields.
準備方法
The synthesis of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-ethyl-anthraquinone under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature . Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones.
科学的研究の応用
This compound has several scientific research applications across different fields. In chemistry, it is used as a precursor for the synthesis of dyes and pigments due to its anthraquinone structure . In biology and medicine, it exhibits biological activities such as anti-tumor and antioxidant properties, making it a subject of interest for drug development and therapeutic research . Additionally, it is used in the industry for the production of various chemical intermediates and as a component in certain types of dyes.
作用機序
The mechanism of action of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. Its anti-tumor activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
類似化合物との比較
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione can be compared with other similar compounds such as 1,2,3,4,5,6,7,8-octahydroanthracene and 9-ethyl-1,2,3,4,5,6,7,8-octahydroanthracene While these compounds share a similar core structure, the presence of different substituents (eg, ethyl groups) and functional groups (eg, quinone moieties) can significantly influence their chemical reactivity and applications
特性
分子式 |
C16H20O2 |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
2-ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H20O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h10H,2-9H2,1H3 |
InChIキー |
BFMINBYDWXGGMJ-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC2=C(C1)C(=O)C3=C(C2=O)CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



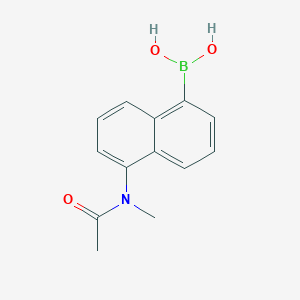



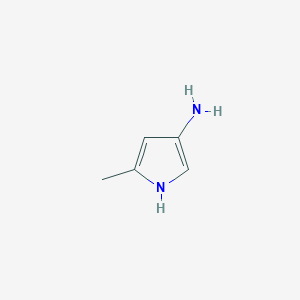
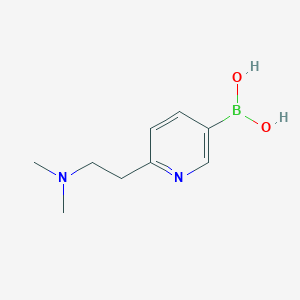
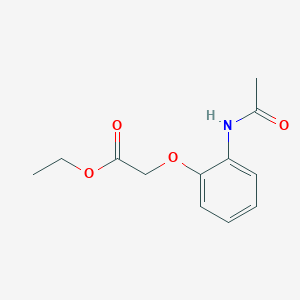
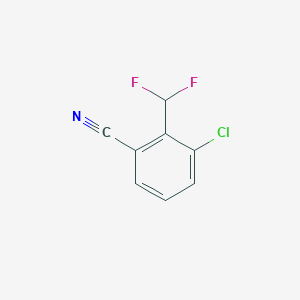

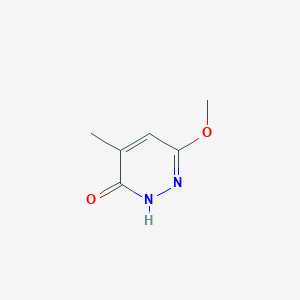
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)
